molecular formula C18H25N3 B8597260 2-Methyl 4-(3-piperidinopropylamino)quinoline

2-Methyl 4-(3-piperidinopropylamino)quinoline

Cat. No. B8597260
M. Wt: 283.4 g/mol
InChI Key: NCMKNTLGCPBCPD-UHFFFAOYSA-N
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Patent
US07910605B2

Procedure details

Synthesis and purification were performed according to the procedure stated in example 152 using reagents 3-aminopropanol (15 mmol), 4-chloro-2-methylquinoline (15 mmol), 5 ml of triethylamine, and catalytic amounts of potassium iodide in the first step. The final product was purified by flash chromatography (eluent: ethyl acetate/triethylamine (95/5)). The solvent was removed under reduced pressure. The residue was crystallized with oxalic acid from diethyl ether/ethanol.
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4]O.Cl[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[C:9]([CH3:17])[CH:8]=1.[I-].[K+]>C(N(CC)CC)C>[CH3:17][C:9]1[CH:8]=[C:7]([NH:1][CH2:2][CH2:3][CH2:4][N:10]2[CH2:11][CH2:16][CH2:7][CH2:8][CH2:9]2)[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 mmol
Type
reactant
Smiles
NCCCO
Step Two
Name
Quantity
15 mmol
Type
reactant
Smiles
ClC1=CC(=NC2=CC=CC=C12)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis and purification
CUSTOM
Type
CUSTOM
Details
The final product was purified by flash chromatography (eluent: ethyl acetate/triethylamine (95/5))
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized with oxalic acid from diethyl ether/ethanol

Outcomes

Product
Name
Type
Smiles
CC1=NC2=CC=CC=C2C(=C1)NCCCN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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